(E)-N'-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group and a methylbenzoyl group connected through a prop-2-enehydrazide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE typically involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzoylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at a controlled temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorophenyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the overall structure and functional groups.
2-(4-Chlorophenyl)acetamide: Similar in having a chlorophenyl group but with different functional groups and properties.
Uniqueness
(2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H15ClN2O2 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-4-2-3-5-15(12)17(22)20-19-16(21)11-8-13-6-9-14(18)10-7-13/h2-11H,1H3,(H,19,21)(H,20,22)/b11-8+ |
InChI Key |
JTCDYANDPWGJRF-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.